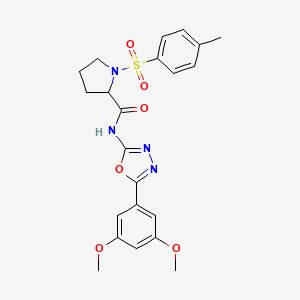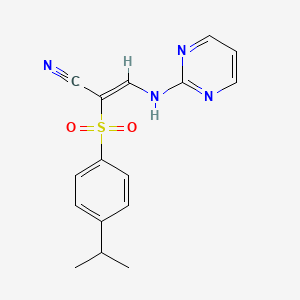
Fmoc-L-Lys(Boc-Ahx)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Lys(Boc-Ahx)-OH is a chemical compound widely used in scientific research. It has the chemical name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[6-(t-butyloxycarbonyl)aminohexanoyl]-L-lysine . It has a molecular weight of 581.7 g/mol .
Molecular Structure Analysis
The molecular formula of Fmoc-L-Lys(Boc-Ahx)-OH is C32H43N3O7 . The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyloxycarbonyl (Boc) group, and an aminohexanoyl (Ahx) group .Physical And Chemical Properties Analysis
Fmoc-L-Lys(Boc-Ahx)-OH has a molecular weight of 581.7 g/mol .Applications De Recherche Scientifique
Peptide Synthesis and Structure Characterization
Fmoc-L-Lys(Boc-Ahx)-OH serves as a crucial building block in peptide synthesis. Zhao Yi-nan and Melanie Key (2013) demonstrated its use in synthesizing polypeptides, addressing challenges such as high costs and low yields associated with peptide synthesis. Their study represents a significant advancement in amino acid protection reactions and peptide synthesis techniques, providing a foundation for future research in this area (Zhao Yi-nan & Melanie Key, 2013).
Synthesis of Building Blocks for Solid Phase Synthesis
J. Davies and Loai Al-Jamri (2002) synthesized two building blocks, including Fmoc-Lys(Boc)-OH derivatives, for solid-phase synthesis of DTPA-containing peptides. This work underscores the role of Fmoc-L-Lys(Boc-Ahx)-OH in creating chelating agents for metal ions, which are pivotal in developing diagnostic and therapeutic agents (J. Davies & Loai Al-Jamri, 2002).
Development of Bioactive Hydrogels
An elastin-mimetic polypeptide was chemically conjugated with various integrin ligands (RGD peptides) using Fmoc-L-Lys(Boc-Ahx)-OH, showcasing its application in preparing bioactive hydrogels. This innovative approach highlights the potential of Fmoc-L-Lys(Boc-Ahx)-OH in biomedical applications, particularly in tissue engineering and regenerative medicine (D. Kaufmann et al., 2008).
Radiopharmaceuticals Development
The precursor Fmoc-lys(HYNIC-Boc)-OH, synthesized without HPLC purification, played a pivotal role in the solid-phase synthesis of 99mTc-labeled peptides. This synthesis pathway enhances the versatility of HYNIC for 99mTc peptide labeling, offering a streamlined approach for developing radiopharmaceuticals (M. Surfraz et al., 2007).
Supramolecular Gels Formation
Fmoc-L-Lys(Boc-Ahx)-OH has also been utilized in the synthesis of supramolecular gels. Qianying Zong et al. (2016) synthesized Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys) compounds, which formed stable thermo-reversible organogels. This research opens new avenues for using Fmoc-L-Lys(Boc-Ahx)-OH in designing materials with potential applications in drug delivery systems (Qianying Zong et al., 2016).
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-32(2,3)42-30(39)34-20-11-4-5-18-28(36)33-19-12-10-17-27(29(37)38)35-31(40)41-21-26-24-15-8-6-13-22(24)23-14-7-9-16-25(23)26/h6-9,13-16,26-27H,4-5,10-12,17-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKPBSJPMIMVOX-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Boc-Ahx)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

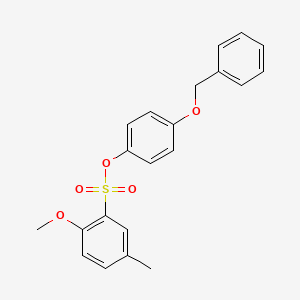
![(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2796319.png)
![5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2796322.png)
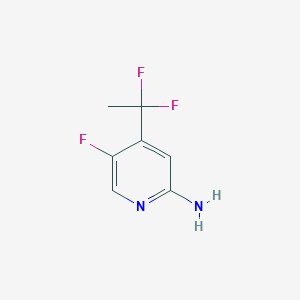
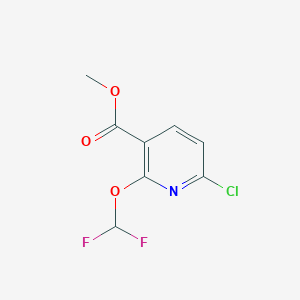

![4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid](/img/structure/B2796327.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2796329.png)
![Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796331.png)

![methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2796336.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B2796337.png)
